REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[Cl:16])O.[BrH:17].O>C(O)(=O)C>[Br:17][CH:8]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[Cl:16])[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[Cl:1]
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Name
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|
Quantity
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70 g
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Type
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reactant
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Smiles
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ClC1=C(C=CC=C1)C(O)C1=C(C=CC=C1)Cl
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Name
|
|
Quantity
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97 mL
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Type
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reactant
|
Smiles
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Br
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Name
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|
Quantity
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0 (± 1) mol
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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700 mL
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Type
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reactant
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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22.5 (± 2.5) °C
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Type
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CUSTOM
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Details
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The mixture was stirred at 20 to 25° C.
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After complete reaction (60 to 90 min)
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Duration
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75 (± 15) min
|
Type
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TEMPERATURE
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Details
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the mixture was cooled to 0 to 10° C.
|
Type
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STIRRING
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Details
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The suspension was stirred at 0 to 10° C. for a further 30 min
|
Duration
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30 min
|
Type
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CUSTOM
|
Details
|
The product was isolated by filtration
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Type
|
WASH
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Details
|
washed with water (4×140 ml)
|
Type
|
CUSTOM
|
Details
|
The product was dried under vacuum at 25° C. to constant weight
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Name
|
|
Type
|
|
Smiles
|
BrC(C1=C(C=CC=C1)Cl)C1=C(C=CC=C1)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |